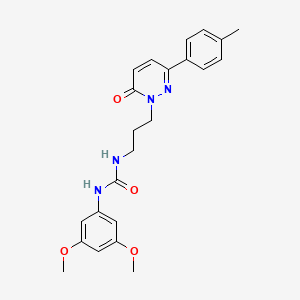

1-(3,5-dimethoxyphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea

Description

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4/c1-16-5-7-17(8-6-16)21-9-10-22(28)27(26-21)12-4-11-24-23(29)25-18-13-19(30-2)15-20(14-18)31-3/h5-10,13-15H,4,11-12H2,1-3H3,(H2,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRDSQSDGDRAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethoxyphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea typically involves multiple steps:

-

Formation of the Pyridazinone Ring:

- Starting from a suitable precursor such as 3-(p-tolyl)propanoic acid, the compound undergoes cyclization with hydrazine to form the pyridazinone ring.

- Reaction conditions: Reflux in ethanol or another suitable solvent, with an acid catalyst to facilitate cyclization.

-

Attachment of the Propyl Chain:

- The pyridazinone intermediate is then reacted with a propyl halide (e.g., 1-bromopropane) to introduce the propyl chain.

- Reaction conditions: Base (e.g., potassium carbonate) in an aprotic solvent like dimethylformamide (DMF).

-

Coupling with 3,5-Dimethoxyaniline:

- The final step involves coupling the propyl-substituted pyridazinone with 3,5-dimethoxyaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the urea linkage.

- Reaction conditions: Room temperature to moderate heating, in a solvent like dichloromethane (DCM).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated synthesis equipment, and stringent purification protocols.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the methoxy groups or the pyridazinone ring.

Reduction: Reduction can occur at the carbonyl group of the pyridazinone ring.

Substitution: Electrophilic aromatic substitution can occur on the dimethoxyphenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents like halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Major Products:

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Halogenated derivatives of the original compound.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as an enzyme inhibitor.

- Studied for its interactions with biological macromolecules.

Medicine:

- Potential applications in drug development, particularly as an anti-inflammatory or anticancer agent.

- Explored for its ability to modulate specific biological pathways.

Industry:

- Potential use in the development of new materials with specific properties.

- Studied for its role in catalysis and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxyphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Heterocyclic Moieties

- MK13 (1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea): While both the target compound and MK13 share the 3,5-dimethoxyphenyl-urea scaffold, MK13 incorporates a pyrazole ring instead of a pyridazinone. MK13’s synthesis involves a condensation reaction in acetic acid, contrasting with the target compound’s pyridazinone functionalization under basic conditions .

Pyridazinone-Based Analogues

- 5-Chloro-6-phenylpyridazin-3(2H)-ones (3a-3h): These compounds () share the pyridazinone core but lack the urea linkage. Substituents at the 5- and 6-positions (e.g., chloro, phenyl) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Data Table: Structural and Functional Comparison

Research Findings and Pharmacological Implications

The propyl linker introduces conformational flexibility, which may improve binding entropy compared to rigid analogues.

Biological Activity: Pyridazinones like 3a-3h exhibit antimicrobial and anticancer activity, attributed to their chloro and phenyl substituents . The target compound’s urea group could augment these effects by enabling additional hydrogen bonding with biological targets. The 3,5-dimethoxyphenyl group is associated with kinase inhibition (e.g., CDK or VEGF inhibitors), suggesting the target compound may target similar pathways .

Synthetic Challenges: highlights the use of anhydrous potassium carbonate for pyridazinone functionalization, whereas MK13’s synthesis requires acidic conditions. This divergence underscores the need for tailored reaction conditions when modifying the urea or heterocyclic components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.